2-METHYL-N-(2-METHYLPROPYL)-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}BENZAMIDE
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Overview
Description
2-METHYL-N-(2-METHYLPROPYL)-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a pyridin-2-ylmethylsulfamoyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(2-METHYLPROPYL)-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the pyridin-2-ylmethylsulfamoyl group is achieved through nucleophilic substitution reactions. Common reagents used in these reactions include pyridine derivatives, sulfonyl chlorides, and amines. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(2-METHYLPROPYL)-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridin-2-ylmethylsulfamoyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyridine derivatives in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-METHYL-N-(2-METHYLPROPYL)-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(2-METHYLPROPYL)-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethylsulfamoyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Properties
IUPAC Name |
2-methyl-N-(2-methylpropyl)-5-(pyridin-2-ylmethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-13(2)11-20-18(22)17-10-16(8-7-14(17)3)25(23,24)21-12-15-6-4-5-9-19-15/h4-10,13,21H,11-12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIROPXKRVVQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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